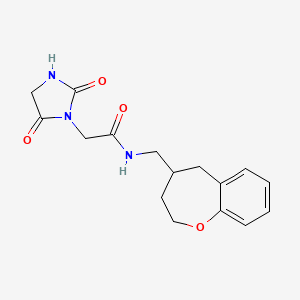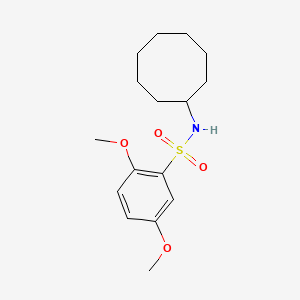
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine, also known as MMDA-2, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a derivative of the more well-known drug, Mescaline. MMDA-2 has been the subject of scientific research due to its potential therapeutic uses.
Mecanismo De Acción
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This results in increased serotonin activity in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects
The effects of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine on the body include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and increased perspiration. (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has been shown to increase the release of oxytocin, a hormone associated with social bonding and empathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments is its ability to produce consistent and predictable effects on the brain and body. However, due to its psychoactive properties, it can be difficult to control for variables such as mood and mindset. In addition, the use of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments is restricted due to its classification as a Schedule I controlled substance.
Direcciones Futuras
Future research on (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine should focus on its potential therapeutic uses, particularly in the treatment of depression, anxiety, and PTSD. It should also explore the mechanisms by which (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine enhances creativity and empathy. Additionally, research should be conducted on the long-term effects of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine use and its potential for addiction. Finally, more research is needed to better understand the risks and benefits of (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine use in a clinical setting.
Conclusion
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic uses. Its mechanism of action involves targeting serotonin receptors in the brain, leading to altered perception, mood, and cognition. While (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has shown promise in lab experiments, more research is needed to fully understand its potential therapeutic uses and long-term effects.
Métodos De Síntesis
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine can be synthesized through several methods, including the reduction of MMDA using lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyphenylacetone with 4-methoxyphenyl-2-nitropropene followed by hydrogenation.
Aplicaciones Científicas De Investigación
(4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has been studied for its potential therapeutic uses, including its ability to treat depression, anxiety, and PTSD. It has also been studied for its potential use as an anti-inflammatory and neuroprotective agent. In addition, (4-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine has been studied for its potential to enhance creativity and increase empathy.
Propiedades
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-5-7-17(20-3)8-6-15/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAZGAASWROBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684142.png)


![2-(4-chloro-2-methylphenoxy)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B5684165.png)
![N-[3-(benzoylamino)phenyl]-2-fluorobenzamide](/img/structure/B5684172.png)
![9-(2-morpholinylacetyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5684179.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5684192.png)

![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)


![2-(2-methoxyethyl)-9-[(3-methoxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684226.png)